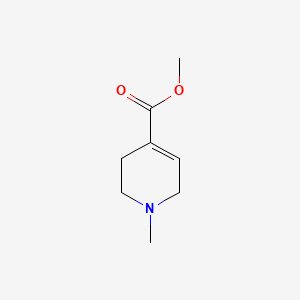

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Overview

Description

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C8H13NO2. It is a derivative of tetrahydropyridine and is known for its various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced tetrahydropyridine derivatives, and substituted esters .

Scientific Research Applications

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies related to neurotransmitter analogs.

Medicine: Research on its derivatives has implications in developing treatments for neurological disorders.

Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a precursor to active metabolites that exert biological effects. For instance, it can be metabolized to form compounds that interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Similar in structure but differs in the position of the carboxylate group.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.

Uniqueness

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific ester group positioning, which influences its reactivity and biological activity. Its derivatives are valuable in studying neurotransmitter analogs and developing therapeutic agents .

Biological Activity

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 59097-06-2) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- Structure : The compound features a tetrahydropyridine ring which is a common motif in various bioactive compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neuroprotective Effects : Similar compounds have been shown to protect against neurodegeneration by modulating oxidative stress pathways. For instance, the compound's structure allows it to interact with monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotoxic substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

- Anti-inflammatory Activity : The compound may influence inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response .

- Cellular Signaling Pathways : It has been suggested that the compound may affect signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation .

Neuroprotective Studies

In animal models, this compound demonstrated protective effects against MPTP-induced neurotoxicity. A study indicated that administration of similar tetrahydropyridine derivatives reduced glial activation and improved behavioral outcomes in rodents subjected to MPTP intoxication .

Anti-inflammatory Studies

The compound has been implicated in reducing inflammatory markers in experimental models. For example, derivatives have shown potential in modulating cytokine release and inhibiting pathways linked to chronic inflammation .

Case Studies

Several case studies have highlighted the effects of related compounds on neurological health:

These findings suggest that this compound and its derivatives may be promising candidates for further investigation in neuroprotective therapies.

Properties

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZBICQLNEMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.